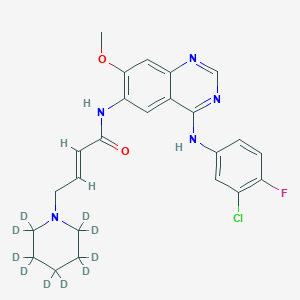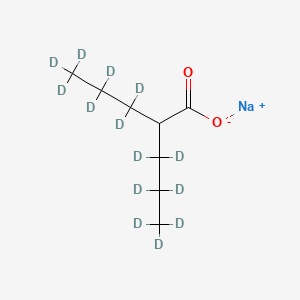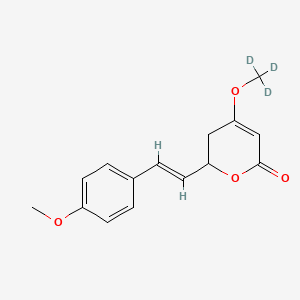
EED ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EED ligand 1 is a potent and efficacious inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase . The PRC2 complex is an epigenetic modulator of transcription and plays a crucial role in various biological processes, including stem cell maintenance, DNA repair, and epithelial to mesenchymal transition . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EED ligand 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
EED ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with modified functional groups.
Scientific Research Applications
EED ligand 1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the interactions and functions of the PRC2 complex.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators.
Mechanism of Action
EED ligand 1 exerts its effects by binding to the EED subunit of the PRC2 complex, thereby inhibiting its methyltransferase activity . This inhibition disrupts the methylation of histone H3 lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The molecular targets and pathways involved include the destabilization of enhancer of zeste homolog 2 (EZH2) and inhibition of key components of noncanonical EZH2 signaling .
Comparison with Similar Compounds
EED ligand 1 is unique in its ability to specifically target the EED subunit of the PRC2 complex. Similar compounds include:
EZH2 inhibitors: These compounds target the catalytic subunit of the PRC2 complex and have shown promising clinical activity.
PROTACs: Proteolysis-targeting chimeras (PROTACs) are designed to degrade multiple components of the PRC2 complex, including EED, EZH2, and SUZ12. These compounds offer an alternative approach to inhibiting PRC2 activity and overcoming drug resistance.
This compound stands out due to its specificity for the EED subunit, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C19H19FN8O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-N-methyl-8-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine-5,8-diamine |
InChI |
InChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22) |
InChI Key |
JCTREINTRHPOKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















